4-(6-bromo-2H-1,3-benzodioxol-5-yl)-8-isopropyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline
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Overview
Description
4-(6-bromo-2H-1,3-benzodioxol-5-yl)-8-isopropyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-2H-1,3-benzodioxol-5-yl)-8-isopropyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline typically involves multiple steps, starting with the preparation of the brominated benzodioxole intermediate. This intermediate can be synthesized through a bromination reaction using N-bromosuccinimide (NBS) as the brominating agent . The subsequent steps involve the formation of the cyclopentaquinoline core through a series of cyclization and condensation reactions, often catalyzed by palladium or copper-based catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(6-bromo-2H-1,3-benzodioxol-5-yl)-8-isopropyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), Potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions include various quinoline derivatives, each with distinct functional groups that can further be utilized in different chemical and biological applications.
Scientific Research Applications
4-(6-bromo-2H-1,3-benzodioxol-5-yl)-8-isopropyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is used in the study of biological pathways and mechanisms, especially those involving brominated aromatic compounds.
Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(6-bromo-2H-1,3-benzodioxol-5-yl)-8-isopropyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to increase cytosolic calcium levels and inhibit cell migration in certain cancer cell lines . The compound may act as a G-protein-coupled estrogen receptor antagonist, making it a potential candidate for treating estrogen-sensitive cancers.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxol-5-ol: Shares the brominated benzodioxole moiety but lacks the cyclopentaquinoline core.
(3aS,4R,9bR)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: A stereoisomer with similar structural features but different stereochemistry.
5-(Bromomethyl)-1,3-benzodioxole: Contains the brominated benzodioxole moiety but differs in the rest of the structure.
Uniqueness
The uniqueness of 4-(6-bromo-2H-1,3-benzodioxol-5-yl)-8-isopropyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline lies in its combination of a brominated benzodioxole moiety with a cyclopentaquinoline core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C22H22BrNO2 |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C22H22BrNO2/c1-12(2)13-6-7-19-16(8-13)14-4-3-5-15(14)22(24-19)17-9-20-21(10-18(17)23)26-11-25-20/h3-4,6-10,12,14-15,22,24H,5,11H2,1-2H3 |
InChI Key |
QTOCPACSSHFGOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 |
Origin of Product |
United States |
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